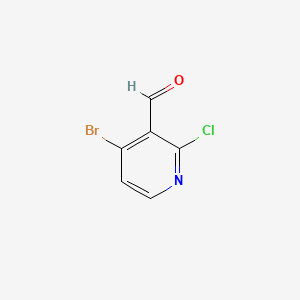

4-Bromo-2-chloropyridine-3-carboxaldehyde

説明

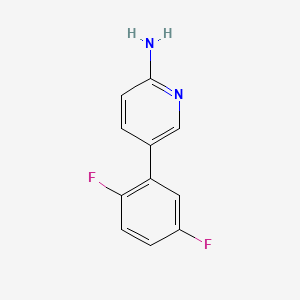

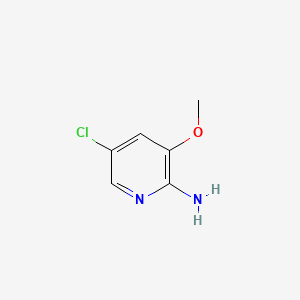

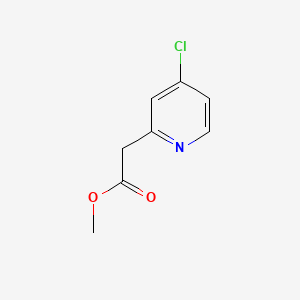

4-Bromo-2-chloropyridine-3-carboxaldehyde, also known as 4-Bromo-2-chloro-3-formylpyridine or 4-Bromo-2-chloronicotinaldehyde, is a chemical compound with the empirical formula C6H3BrClNO . It is used as a starting material for the preparation of 5-azaindoles by the Hemetsberger-Knittel reaction involving the thermal decomposition of alkenyl azides .

Synthesis Analysis

The synthesis of 4-Bromo-2-chloropyridine-3-carboxaldehyde involves several steps. One method for preparing it involves taking a DMSO master liquid, adding PEG300, mixing and clarifying, then adding Tween 80, mixing and clarifying, and finally adding ddH2O, mixing and clarifying . Another method involves taking a DMSO master liquid, adding Corn oil, mixing and clarifying .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloropyridine-3-carboxaldehyde is represented by the linear formula C6H3BrClNO . It has a molecular weight of 220.45 .Chemical Reactions Analysis

4-Bromo-2-chloropyridine-3-carboxaldehyde is used as a starting material for the preparation of 5-azaindoles by the Hemetsberger-Knittel reaction involving the thermal decomposition of alkenyl azides . It can also be used to produce fungicides and insecticides .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-chloropyridine-3-carboxaldehyde include a molecular weight of 220.45 and a density of 1.734 g/mL at 25 °C .科学的研究の応用

Facile Synthesis of Substituted Thienopyridines

A study by Zhu et al. (2008) demonstrates the use of a related compound, 3,5-dibromo-pyridine-4-carboxaldehyde, in synthesizing thieno[2,3-c]pyridine derivatives through a series of reactions including base exposure, oxidation, and various coupling reactions. These thienopyridines serve as intermediates for further chemical modifications, showcasing the pivotal role of bromo-chloropyridine derivatives in synthesizing complex heterocyclic compounds (Zhu, GunawardanaIndrani, Boyd, & Melcher, 2008).

Regioexhaustive Functionalization

Cottet et al. (2004) explored the functionalization of chloro- and bromo-trifluoromethylpyridines, including 2-bromo-4-(trifluoromethyl)pyridine. Their work illustrates the conversion of these compounds into carboxylic acids through selective deprotonation and subsequent carboxylation. This research underscores the adaptability of bromo-chloropyridine derivatives in synthesizing a variety of functionalized pyridines (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Halogen/Halogen Displacement in Pyridines

Schlosser and Cottet (2002) investigated the halogen/halogen displacement reactions in pyridines, including 2-chloropyridines being converted to 2-bromopyridines using bromotrimethylsilane. This research highlights the chemical transformations possible with halogenated pyridines and their derivatives, indicating the utility of such compounds in synthetic organic chemistry (Schlosser & Cottet, 2002).

Synthesis of Pyrrole-2-carboxaldehydes

Muchowski and Hess (1988) showcased the synthesis of pyrrole-2-carboxaldehydes from a dimer of 3-bromo-6-dimethylamino-1-azafulvene. This work is an example of how bromo-chloropyridine derivatives can be instrumental in the synthesis of heterocyclic aldehydes, further expanding the repertoire of organic synthesis (Muchowski & Hess, 1988).

Safety and Hazards

4-Bromo-2-chloropyridine-3-carboxaldehyde is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The relevant papers for 4-Bromo-2-chloropyridine-3-carboxaldehyde were not explicitly mentioned in the search results .

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloropyridine-3-carboxaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects.

特性

IUPAC Name |

4-bromo-2-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGMGNDNTOOOLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704431 | |

| Record name | 4-Bromo-2-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloropyridine-3-carboxaldehyde | |

CAS RN |

128071-84-1 | |

| Record name | 4-Bromo-2-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128071-84-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)

![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)